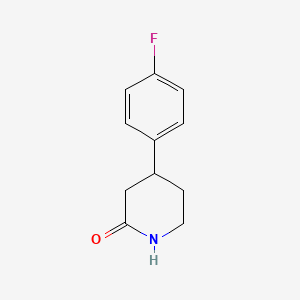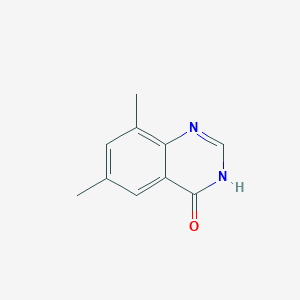![molecular formula C11H12Cl2N2O2 B11761560 ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)
ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C11H12Cl2N2O2. This compound is characterized by the presence of a hydrazone functional group, which is known for its applications in various chemical reactions and biological activities. The compound’s structure includes a chloro-substituted phenyl ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 3-chloro-2-methylphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenylhydrazones.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazono]acetate
- Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazono]propanoate
Uniqueness
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrazone group. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H12Cl2N2O2 |
|---|---|
Peso molecular |
275.13 g/mol |
Nombre IUPAC |
ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-4-5-8(12)7(9)2/h4-6,14H,3H2,1-2H3/b15-10+ |
Clave InChI |
ADPSMTFVUBHIMA-XNTDXEJSSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\NC1=C(C(=CC=C1)Cl)C)/Cl |
SMILES canónico |
CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline](/img/structure/B11761477.png)
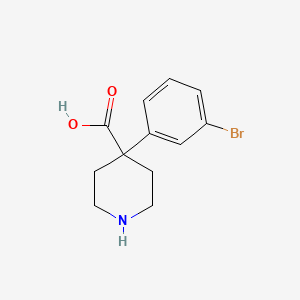

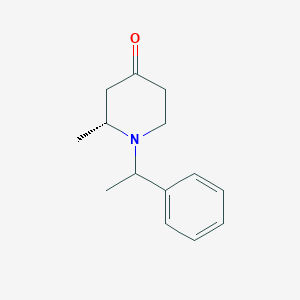

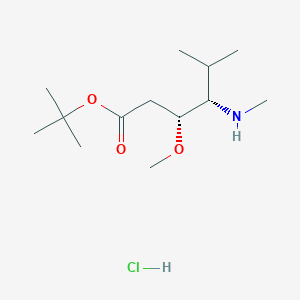
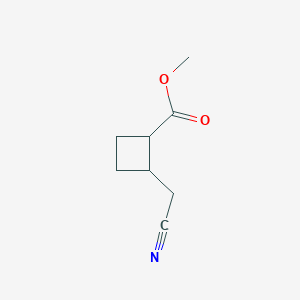
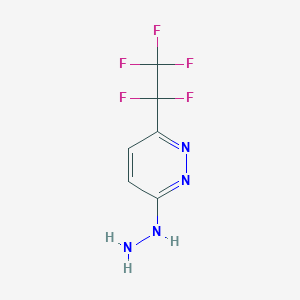
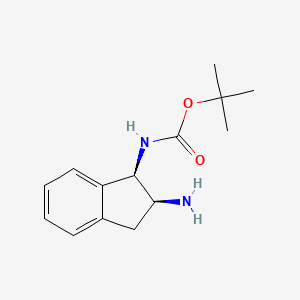
![(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine](/img/structure/B11761544.png)
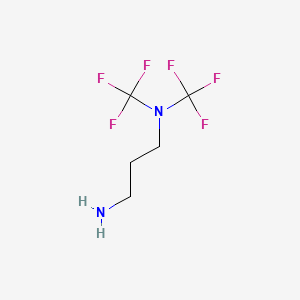
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
